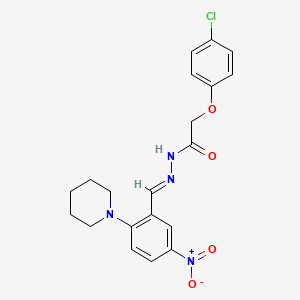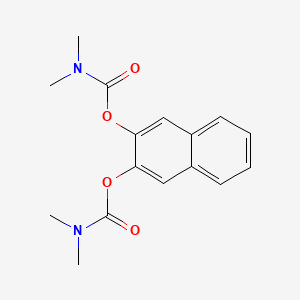
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exerts its anticancer activity by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC inhibitors induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory activity. N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDACs in various biological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been well-characterized in terms of its pharmacokinetics and toxicity, which makes it a safe and reliable compound for use in animal studies.
However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments. One limitation is that it has poor water solubility, which can make it difficult to administer in vivo. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used as therapeutics for cancer and other diseases. Additionally, there is interest in exploring the use of HDAC inhibitors in combination with other therapies, such as immunotherapy and targeted therapies. Finally, there is interest in exploring the role of HDACs in other biological processes, such as development and aging.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 2-isopropyl-5-methylphenol to form N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. The reaction is catalyzed by triethylamine and is carried out in a mixture of dichloromethane and methanol. The product is then purified by recrystallization from ethanol.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-12(2)15-7-5-13(3)9-18(15)24-11-19(22)21-16-10-14(20)6-8-17(16)23-4/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLHAIBGRYNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6985902 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)


![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)


